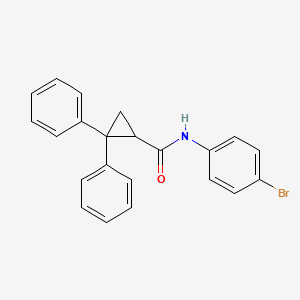

N-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-bromofenil)-2,2-difenilciclopropanocarboxamida es un compuesto orgánico que presenta un anillo de ciclopropano sustituido con dos grupos fenilo y un grupo carboxamida unido a una porción de 4-bromofenilo

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de N-(4-bromofenil)-2,2-difenilciclopropanocarboxamida típicamente involucra los siguientes pasos:

Formación del Anillo Ciclopropano: El anillo de ciclopropano se puede sintetizar a través de una reacción de ciclopropanación, donde un precursor adecuado, como un compuesto diazo, reacciona con un alqueno en presencia de un catalizador.

Introducción del Grupo Bromofenilo: El grupo bromofenilo se puede introducir mediante una reacción de bromación usando bromo o un agente de bromación como N-bromosuccinimida (NBS).

Formación del Grupo Carboxamida: El grupo carboxamida se puede formar haciendo reaccionar el intermedio con una amina, como la anilina, en condiciones apropiadas.

Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas mencionadas anteriormente para lograr mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y condiciones de reacción escalables.

Tipos de Reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos fenilo, lo que lleva a la formación de quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden dirigirse al grupo bromofenilo, convirtiéndolo potencialmente en un grupo fenilo.

Sustitución: El átomo de bromo en el grupo bromofenilo se puede sustituir con varios nucleófilos, como aminas o tioles, para formar nuevos derivados.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se pueden usar agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador de paladio.

Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como azida de sodio (NaN3) o tiourea (NH2CSNH2).

Productos Principales:

Oxidación: Quinonas u otros compuestos aromáticos oxidados.

Reducción: Derivados fenilo.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

N-(4-bromofenil)-2,2-difenilciclopropanocarboxamida tiene varias aplicaciones de investigación científica:

Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se puede estudiar por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.

Medicina: La investigación puede explorar su potencial como intermedio farmacéutico o ingrediente activo.

Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.

Mecanismo De Acción

El mecanismo de acción de N-(4-bromofenil)-2,2-difenilciclopropanocarboxamida depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. El grupo bromofenilo puede aumentar la afinidad de unión a ciertos objetivos, mientras que el anillo de ciclopropano puede contribuir a la estabilidad y reactividad del compuesto.

Compuestos Similares:

N-(4-bromofenil)tiazol-2-il-2-cloroacetamida: Este compuesto también presenta un grupo bromofenilo y se ha estudiado por sus actividades antimicrobianas y anticancerígenas.

N-(4-bromofenil)sulfonilbenzoil-L-valina: Este compuesto contiene un grupo bromofenilo y ha mostrado potencial como agente antimicrobiano.

Singularidad: N-(4-bromofenil)-2,2-difenilciclopropanocarboxamida es único debido a su anillo de ciclopropano, que imparte propiedades estructurales y químicas distintas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.

Comparación Con Compuestos Similares

N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound also features a bromophenyl group and has been studied for its antimicrobial and anticancer activities.

N-(4-bromophenyl)sulfonylbenzoyl-L-valine: This compound contains a bromophenyl group and has shown potential as an antimicrobial agent.

Uniqueness: N-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct structural and chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Propiedades

Fórmula molecular |

C22H18BrNO |

|---|---|

Peso molecular |

392.3 g/mol |

Nombre IUPAC |

N-(4-bromophenyl)-2,2-diphenylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C22H18BrNO/c23-18-11-13-19(14-12-18)24-21(25)20-15-22(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,24,25) |

Clave InChI |

POIIRAODHHPJHZ-UHFFFAOYSA-N |

SMILES canónico |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)

![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)

![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11708006.png)

![4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate](/img/structure/B11708011.png)

![4-[(4-Nitrobenzylidene)amino]phenol](/img/structure/B11708013.png)

![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11708031.png)

![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11708060.png)

![N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide](/img/structure/B11708062.png)